4-Chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline is a complex organic compound characterized by its unique indole derivative structure. This compound features a pyridoindole backbone, which contributes to its potential biological activities. The molecular formula for this compound is , with a molecular weight of 394.3 g/mol. Its structure includes several functional groups such as chloro, fluoro, methoxy, and aniline, which enhance its reactivity and biological properties .
4-Chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline has been investigated for several biological activities:
The synthesis of 4-chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline typically involves multiple steps:
This compound has several applications across various fields:
The mechanism of action of 4-chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline involves interactions with specific molecular targets. The indole ring system allows it to bind with high affinity to various receptors and enzymes. This interaction modulates their activity, leading to biological effects such as inhibition of viral replication and induction of apoptosis in cancer cells .
Several compounds share structural similarities with 4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Chloro-6-fluoro-indole | Contains an indole structure but lacks the methoxy group | Simpler structure with fewer substituents |
| 5-Methoxy-indole | Similar methoxy group but different nitrogen positioning | Lacks halogen substituents |
| 6-Fluoropurine | Contains fluorine but lacks the indole structure | Different heterocyclic framework |
These compounds highlight the unique combination of halogenated and methoxy functionalities present in 4-chloro-2-(7-chloro-6-fluoro-3-methyl) that may contribute to its distinctive biological activities and applications .